2-Prop-2-ynylsulfanylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE involves multiple steps. One common synthetic route includes the reaction of a quinazoline derivative with a prop-2-yn-1-ylsulfanyl group under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired spiro compound. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like iodine or bromine, leading to the formation of different derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where the prop-2-yn-1-ylsulfanyl group is replaced by other functional groups.
Cyclization: The spiro structure allows for cyclization reactions, forming new ring systems.
Common reagents and conditions used in these reactions include halogens for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-ylsulfanyl group plays a crucial role in these interactions, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE include:
2-(PROP-2-YN-1-YLSULFANYL)BENZOIC ACID: This compound shares the prop-2-yn-1-ylsulfanyl group but has a different core structure.
2-(PROP-2-YN-1-YLSULFANYL)ACETIC ACID: Another similar compound with the same functional group but a simpler structure.
3-(PROP-2-YN-1-YLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLES: These compounds have a different ring system but share the prop-2-yn-1-ylsulfanyl group.
The uniqueness of 2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE lies in its spiro structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
5728-09-6 |
---|---|
Molecular Formula |
C19H18N2OS |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-prop-2-ynylsulfanylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C19H18N2OS/c1-2-11-23-18-20-16-14-8-4-3-7-13(14)12-19(9-5-6-10-19)15(16)17(22)21-18/h1,3-4,7-8H,5-6,9-12H2,(H,20,21,22) |
InChI Key |
ZQJFEYOEHOUNIS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=NC2=C(C(=O)N1)C3(CCCC3)CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.